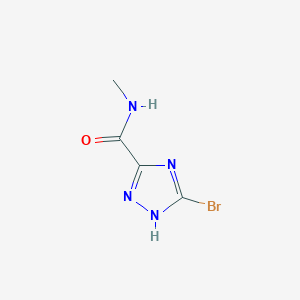
3-溴-N-甲基-1H-1,2,4-三唑-5-甲酰胺
描述
3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C4H5BrN4O and its molecular weight is 205.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
1,2,3-三唑,包括3-溴-N-甲基-1H-1,2,4-三唑-5-甲酰胺等衍生物,由于其多功能性和在多种药物中的存在,常被用于药物发现 .
有机合成
高分子化学
在高分子化学中,三唑可用于修饰高分子或创造具有增强性能的新型高分子结构 .
超分子化学
三唑用于超分子化学中,用于设计新材料和研究非共价相互作用 .
生物偶联
它们用于生物偶联技术,将生物分子连接到各种底物或相互连接 .
荧光成像
材料科学
由于其稳定性和独特的性质,三唑在材料科学中用于开发新材料 .
抗菌活性
作用机制
Mode of Action
It’s known that triazole derivatives can interact with various enzymes and receptors in the body, which could potentially lead to therapeutic effects .
Biochemical Pathways
It’s worth noting that triazole compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unclear .
Result of Action
It’s known that triazole derivatives can have a wide range of biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
生化分析
Biochemical Properties
3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as kinases and proteases, which are crucial for cellular signaling and protein degradation. The compound’s bromine atom allows it to form strong interactions with the active sites of these enzymes, leading to inhibition of their activity . Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can interact with proteins involved in DNA replication and repair, further influencing cellular processes.
Cellular Effects
The effects of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis . It also affects the expression of genes involved in cell growth and survival, leading to reduced cellular viability. Furthermore, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can modulate metabolic pathways, resulting in changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation . This binding is facilitated by the presence of the bromine atom, which enhances the compound’s affinity for the enzyme’s active site. Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels. Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can influence the activity of enzymes involved in lipid metabolism, resulting in alterations in lipid synthesis and degradation.
Transport and Distribution
Within cells and tissues, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and subsequently distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, with higher concentrations observed in organelles such as the mitochondria and nucleus.
Subcellular Localization
The subcellular localization of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and energy production. Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
属性
IUPAC Name |
5-bromo-N-methyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVOVDZGTQSTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-[(3,5-difluorophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B1531377.png)
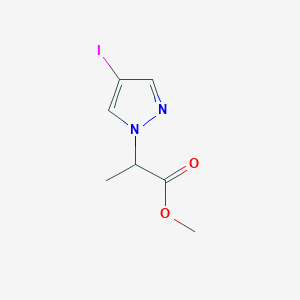

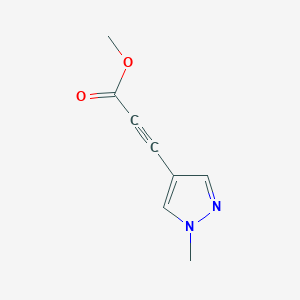
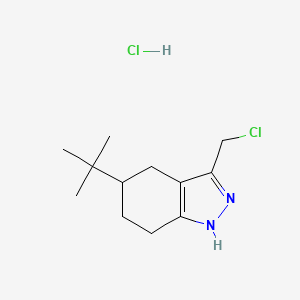
![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531386.png)
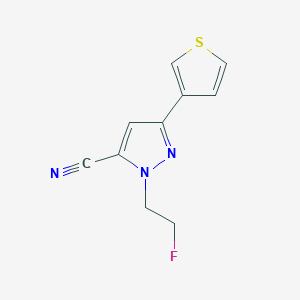
![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)
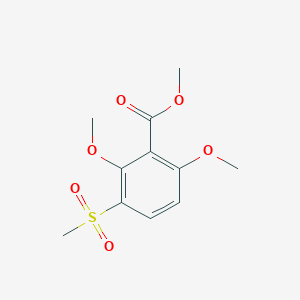
![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)
![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)
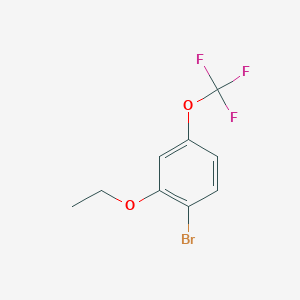
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)
